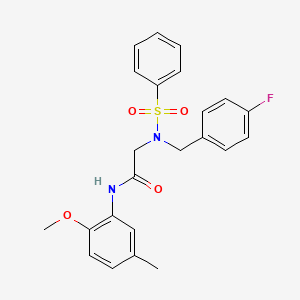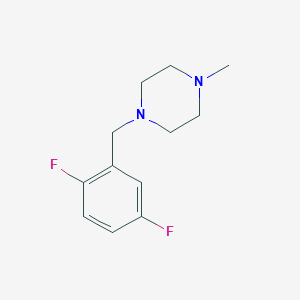![molecular formula C24H23N3O4 B5805566 4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile, also known as BMF-3, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. In
作用機序
The mechanism of action of 4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been found to interact with various proteins, including Bcl-2, p53, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound has been shown to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of 4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile for lab experiments is its relatively low toxicity compared to other compounds. However, one of the limitations is its low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of this compound as a combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile can be synthesized through a multi-step process involving the reaction of various compounds. The first step involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to yield 2-amino-4,5-bis(4-methoxyphenyl)-3-furanonitrile. Next, the reaction of the obtained compound with morpholine in the presence of acetic acid leads to the formation of this compound.
科学的研究の応用
4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-[(E)-morpholin-4-ylmethylideneamino]furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-28-19-7-3-17(4-8-19)22-21(15-25)24(26-16-27-11-13-30-14-12-27)31-23(22)18-5-9-20(29-2)10-6-18/h3-10,16H,11-14H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYKLQVNPROFL-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CN3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)


![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)